

# Dipentyl Adipate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dipentyl adipate*

Cat. No.: *B084547*

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CAS Number: 14027-78-2

IUPAC Name: dipentyl hexanedioate

This technical guide provides an in-depth overview of **Dipentyl Adipate**, a dialkyl ester of adipic acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, analytical methods, and toxicological profile. While not extensively documented as a direct pharmaceutical excipient, its properties are analogous to other dialkyl adipates used in various industrial and cosmetic applications, and the broader class of adipate-based polymers is emerging in drug delivery research.

## Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **Dipentyl Adipate**. Toxicological data is primarily based on studies of structurally similar dialkyl adipates, such as dibutyl adipate, and is provided for context.

Table 1: Physicochemical Properties of **Dipentyl Adipate**

Property	Value	Source
Molecular Formula	C16H30O4	--INVALID-LINK--
Molecular Weight	286.41 g/mol	--INVALID-LINK--
Boiling Point	326.60 °C (estimated at 760 mmHg)	--INVALID-LINK--
Melting Point	-14 °C	--INVALID-LINK--
Water Solubility	0.4248 mg/L at 25 °C (estimated)	--INVALID-LINK--
logP (o/w)	5.026 (estimated)	--INVALID-LINK--

Table 2: Summary of Toxicological Data for Structurally Related Adipates (e.g., Dibutyl Adipate)

Endpoint	Result	Notes
Acute Oral Toxicity	Low toxicity (LD50 > 2 g/kg in rats for Dibutyl Adipate)	<a href="#">[1]</a> <a href="#">[2]</a>
Dermal Irritation	None to minimal irritation in animal studies	<a href="#">[1]</a>
Skin Sensitization	Not a sensitizer in guinea pig maximization study (Dibutyl Adipate at 25%)	<a href="#">[1]</a>
Genotoxicity	Not genotoxic in bacterial and mammalian test systems (Dibutyl Adipate)	<a href="#">[1]</a>

## Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **Dipentyl Adipate**, based on established methods for similar dialkyl adipates.[\[3\]](#)[\[4\]](#)

## Synthesis of Dipentyl Adipate via Fischer Esterification

Objective: To synthesize **Dipentyl Adipate** from adipic acid and n-pentanol.

Materials:

- Adipic acid
- n-pentanol
- Sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add adipic acid (1.0 eq), n-pentanol (2.2 eq), and toluene.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
- Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, or until TLC/GC analysis indicates the consumption of the limiting reagent (adipic acid).
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess n-pentanol.
- For higher purity, the crude product can be purified by vacuum distillation.

## Quality Control and Analysis

Objective: To confirm the identity and purity of the synthesized **Dipentyl Adipate**.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Column: A non-polar capillary column (e.g., DB-5MS).
- Injector Temperature: 250-280 °C.
- Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of  $m/z$  50-500.
- Expected Outcome: A single major peak at the expected retention time. The mass spectrum should be consistent with the structure of **Dipentyl Adipate**, showing characteristic fragment ions.

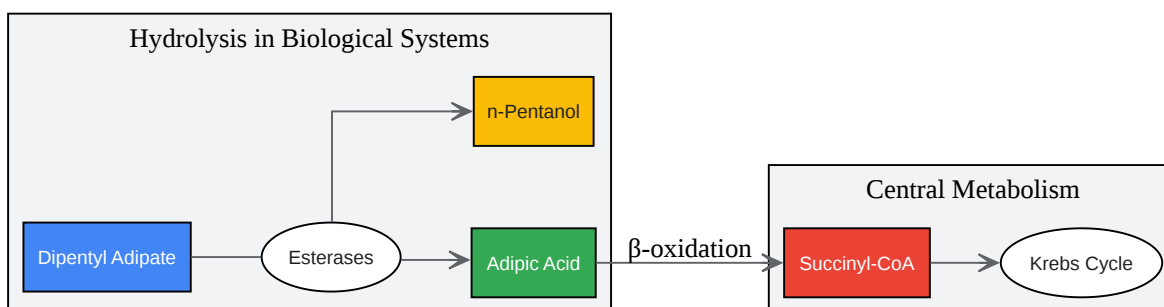
### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Solvent: Deuterated chloroform ( $CDCl_3$ ).
- $^1H$  NMR: Expected signals would include a triplet around 4.0 ppm (for the  $-O-CH_2-$  protons), multiplets for the other methylene groups of the pentyl chain and the adipate backbone, and a triplet around 0.9 ppm for the terminal methyl groups.
- $^{13}C$  NMR: Expected signals would include a peak around 173 ppm for the ester carbonyl carbon, a peak around 65 ppm for the  $-O-CH_2-$  carbon, and several other peaks in the aliphatic region for the remaining methylene carbons.

## Biological Fate and Relevance to Drug Development

While specific data on **Dipentyl Adipate**'s interaction with signaling pathways is not available, its likely metabolic fate is through hydrolysis by esterase enzymes, a common pathway for ester-containing compounds.[5][6] This process is relevant for understanding its biocompatibility and potential degradation profile if used in a drug delivery system.

The biodegradation of adipate plasticizers is understood to proceed via hydrolysis of the ester bonds, yielding adipic acid and the corresponding alcohol (n-pentanol in this case).[5][6] Adipic acid can then be further metabolized and enter central metabolic pathways.



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Caption: Metabolic pathway of **Dipentyl Adipate**.

In the context of drug development, while simple dialkyl adipates like **Dipentyl Adipate** are primarily used as plasticizers and solvents in cosmetics, the underlying adipate chemistry is of growing interest.[4] Polymers based on adipic acid, such as poly(glycerol adipate), are being explored as biodegradable nanocarriers for drug delivery applications.[7][8] These polymers offer advantages like biocompatibility and the potential for controlled drug release. The low toxicity profile of adipate esters in general supports the biocompatibility of these related polymers.[1][5] Therefore, understanding the fundamental properties of simple adipate esters like **Dipentyl Adipate** can provide valuable insights for the design and evaluation of these more complex drug delivery systems.

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